molecular formula C15H13NO4 B12699526 Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-methylphenyl ester CAS No. 88599-47-7

Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-methylphenyl ester

Cat. No.: B12699526
CAS No.: 88599-47-7
M. Wt: 271.27 g/mol
InChI Key: CJKXQRMRKTTXIP-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-methylphenyl ester is an organic compound with the molecular formula C15H13NO3. This compound is a derivative of benzoic acid and is characterized by the presence of an ester functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, 2-methylphenyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. One common method involves the reaction of 2-methylphenol with benzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-methylphenyl ester undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-methylphenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, 2-methylphenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The aromatic ring can also interact with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-methylphenyl ester: C15H13NO3

    Benzoic acid, 2-amino-, 2-phenylethyl ester: C15H15NO2

    Benzoic acid, 2-benzoyl-, methyl ester: C15H12O3

Uniqueness

This compound is unique due to its specific ester functional group and the presence of a 2-methylphenyl moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

88599-47-7

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

(2-methylphenyl) 2-carbamoyloxybenzoate

InChI

InChI=1S/C15H13NO4/c1-10-6-2-4-8-12(10)19-14(17)11-7-3-5-9-13(11)20-15(16)18/h2-9H,1H3,(H2,16,18)

InChI Key

CJKXQRMRKTTXIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC=CC=C2OC(=O)N

Origin of Product

United States

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